![molecular formula C21H23N3O2S B3018586 3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866847-37-2](/img/structure/B3018586.png)
3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C21H23N3O2S . It is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” can be found in various databases . The compound has a molecular weight of 381.49.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific pathways involved in tumor growth and metastasis .
- Kinase Inhibitor : The compound’s sulfonamide group suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and targeting them can lead to novel drug candidates .
Neuroscience and Neuropharmacology
- Neuroprotective Effects : Investigations have indicated that this quinoline derivative exhibits neuroprotective properties. It may modulate neuronal survival pathways and protect against neurodegenerative conditions .
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors. Understanding its binding affinity and selectivity could lead to insights for treating mood disorders and anxiety .
Materials Science and Organic Electronics
- Organic Semiconductors : Quinoline-based compounds have been studied as organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors .
Chemical Synthesis and Methodology
- Sulfonylation Reactions : Researchers have employed this compound in sulfonylation reactions. Its sulfonyl group can serve as a versatile synthetic handle for further functionalization .
Analytical Chemistry
- Fluorescent Probes : The quinoline scaffold’s inherent fluorescence makes it useful as a probe in analytical techniques. Researchers have utilized it for detecting specific analytes or monitoring cellular processes .
Pharmacokinetics and Metabolism Studies
- Metabolic Stability : Investigating the metabolism of this compound can provide insights into its pharmacokinetics. Understanding its stability and potential metabolites is crucial for drug development .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)27(25,26)20-15-22-19-6-4-3-5-18(19)21(20)24-13-11-23(2)12-14-24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGJTZQDDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.